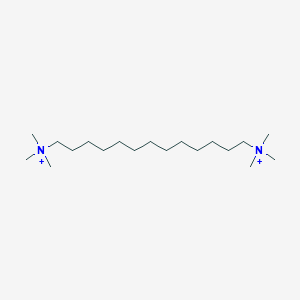
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is a synthetic organic compound characterized by its unique structure, which includes multiple methyl groups and aminium functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) typically involves multi-step organic reactions. The process may start with the preparation of a tridecane backbone, followed by the introduction of methyl groups and aminium functionalities through alkylation and amination reactions. Common reagents used in these steps include methyl iodide for methylation and ammonia or amines for amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst use to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminium groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, nucleophiles such as thiols or amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N1,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with hydrophobic and hydrophilic environments, making it versatile in various applications. The pathways involved may include binding to specific proteins or altering membrane properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~1~-Trimethylhexane-1,6-bis(aminium)
- N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium)
Uniqueness
N~1~,N~1~,N~1~,N~13~,N~13~,N~13~-Hexamethyltridecane-1,13-bis(aminium) is unique due to its longer carbon chain and higher degree of methylation compared to similar compounds. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
52767-74-5 |
|---|---|
Molekularformel |
C19H44N2+2 |
Molekulargewicht |
300.6 g/mol |
IUPAC-Name |
trimethyl-[13-(trimethylazaniumyl)tridecyl]azanium |
InChI |
InChI=1S/C19H44N2/c1-20(2,3)18-16-14-12-10-8-7-9-11-13-15-17-19-21(4,5)6/h7-19H2,1-6H3/q+2 |
InChI-Schlüssel |
GOVJTUUFVAHSMA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCCCCCCCCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
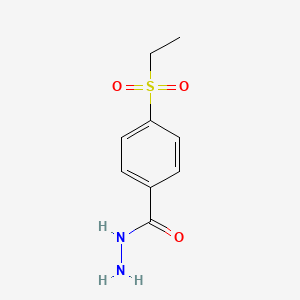
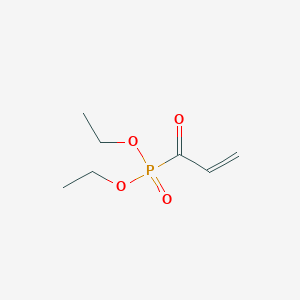
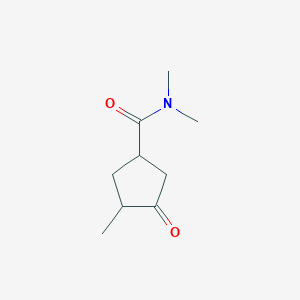
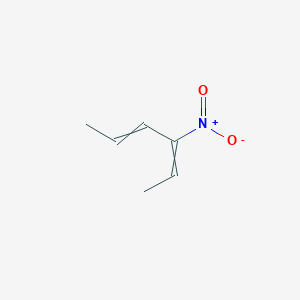
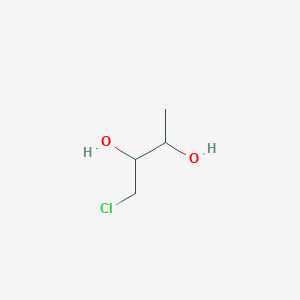

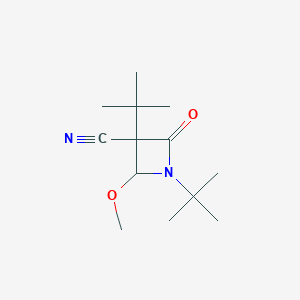
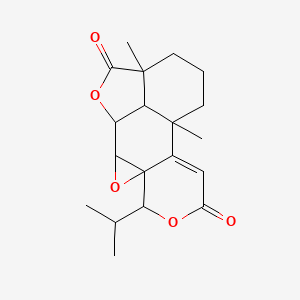
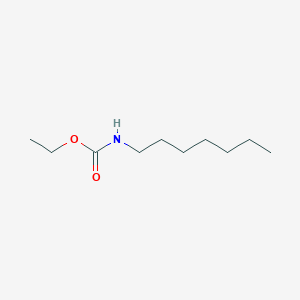
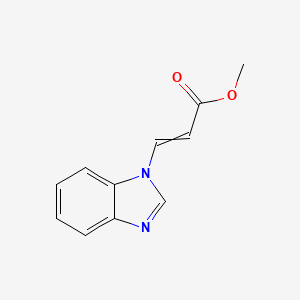
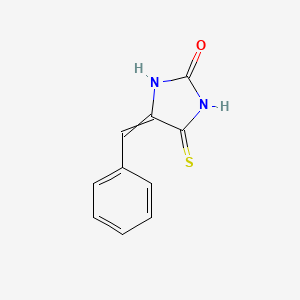
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)

